Flaviolin

Übersicht

Beschreibung

Vorbereitungsmethoden

Flaviolin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Typ-III-Polyketidsynthase (PKS)-Enzymen wie RppA, die die Umwandlung von Malonyl-CoA in 1,3,6,8-Tetrahydroxynaphthalen (THN) katalysieren. THN kann dann spontan oxidiert werden, um this compound zu bilden . Industrielle Produktionsmethoden können die Verwendung von gentechnisch veränderten Escherichia-coli-Stämmen beinhalten, um die Produktion von this compound und seinen Derivaten zu optimieren .

Analyse Chemischer Reaktionen

Flaviolin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Wichtige Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene this compound-Derivate, wie 3,3'-Bithis compound und 3-Linalylthis compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Inhibition of Viral Proteases

Flaviolin has been identified as a promising candidate for inhibiting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus, responsible for COVID-19. Molecular docking studies demonstrated that this compound exhibits a strong binding affinity to 3CLpro, outperforming other tested fungal metabolites. In particular, it formed multiple hydrogen bonds with the protease, indicating a stable interaction that could be leveraged for therapeutic purposes .

Case Study: Molecular Dynamics Simulation

A study conducted using molecular dynamics simulations revealed that this compound maintained consistent hydrogen bonding with 3CLpro throughout the simulation period. The results suggested that this compound's pharmacokinetic properties, such as tissue distribution and potential to cross the blood-brain barrier, are favorable compared to other compounds like N3 . The detailed findings are summarized in Table 1.

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds Formed | LogBB |

|---|---|---|---|

| This compound | -9.5 | 6-7 | >0.3 |

| N3 | -8.2 | 6 | <0.3 |

Biotechnological Applications

Biosensor Development

This compound's distinct red coloration has been exploited to develop a colorimetric biosensor for malonyl-CoA levels in microbial systems. This application is particularly useful in metabolic engineering, where monitoring malonyl-CoA can enhance the production of various natural products .

Case Study: Engineering Microbial Strains

In a study involving Escherichia coli, researchers utilized this compound as an indicator for malonyl-CoA accumulation. By knocking down specific genes associated with fatty acid biosynthesis, they successfully increased the production of polyketides and phenylpropanoids such as resveratrol and naringenin. The results indicated significant improvements in yield without extensive metabolic engineering .

Production Enhancement of Valuable Metabolites

This compound not only serves as an inhibitor but also plays a crucial role in enhancing the biosynthesis of other valuable compounds. For instance, it has been shown to stimulate the production of secondary metabolites like 6-methylsalicylic acid and aloesone in engineered strains of E. coli.

Case Study: Yield Improvement

The engineered strains expressing the RppA gene produced this compound at notable titers (up to 26 mg/L), which correlated with enhanced yields of target metabolites. The data from this study is presented in Table 2.

| Metabolite | Yield (mg/L) | Strain |

|---|---|---|

| 6-Methylsalicylic Acid | 440.3 | E. coli (RppA Knockdown) |

| Aloesone | 30.9 | E. coli (RppA Knockdown) |

| Resveratrol | 51.8 | E. coli (RppA Knockdown) |

| Naringenin | 103.8 | E. coli (RppA Knockdown) |

Wirkmechanismus

The mechanism of action of flaviolin involves its interaction with various molecular targets and pathways. This compound can catalyze oxidative C-C coupling reactions to form highly conjugated pigments, which protect organisms from deleterious effects of UV irradiation . It also interacts with enzymes such as prenyltransferases and cytochrome P450, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Flaviolin ähnelt anderen Naphthochinonen wie 1,4-Naphthochinon und 2-Hydroxy-1,4-Naphthochinon . This compound ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht . Andere ähnliche Verbindungen umfassen 3,3'-Bithis compound und 3-Linalylthis compound, die Derivate von this compound mit zusätzlichen funktionellen Gruppen sind .

Biologische Aktivität

Flaviolin, a natural compound classified as a naphthoquinone, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

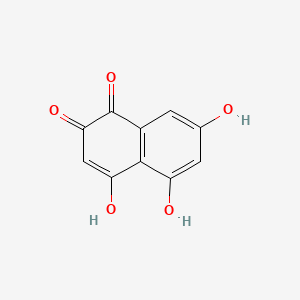

Chemical Structure and Properties

This compound (C₁₄H₈O₃) is characterized by a naphthalene backbone with two hydroxyl groups and a ketone functional group. Its structure allows it to participate in various biochemical reactions, particularly in redox processes.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. Studies have shown that it inhibits the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism involves the disruption of cell membrane integrity and interference with metabolic pathways.

- Antioxidant Properties : this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

- Anticancer Potential : Research indicates that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. It induces apoptosis (programmed cell death) through the activation of caspases and modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects : this compound shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property may be beneficial in treating conditions like arthritis and other inflammatory disorders.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : this compound inhibits specific enzymes involved in metabolic processes, which can lead to the disruption of pathogen growth or cancer cell proliferation.

- Redox Reactions : As a naphthoquinone, this compound can undergo redox cycling, contributing to its antioxidant effects while also generating reactive species that can induce apoptosis in cancer cells.

Antimicrobial Efficacy

A study conducted by Zhao et al. (2016) explored the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Anticancer Activity

In vitro studies on breast cancer cell lines showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

4,5,7-trihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPCAGMCQDGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963960 | |

| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-05-0 | |

| Record name | Flaviolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flaviolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7ZC8J7OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.